Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-3,9-dione core fused with a benzoate ester and a 6-methylpyridin-2-yl substituent. This structure combines aromatic, electron-deficient pyridine and chromenopyrrolidone moieties, which are often associated with biological activity and photophysical properties.
Properties
Molecular Formula |
C25H18N2O5 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-14-6-5-9-19(26-14)27-21(15-10-12-16(13-11-15)25(30)31-2)20-22(28)17-7-3-4-8-18(17)32-23(20)24(27)29/h3-13,21H,1-2H3 |
InChI Key |
JKZHKJGTUJRGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the methylpyridinyl and benzoate groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions for higher yields and purity.
Chemical Reactions Analysis
Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has shown promising potential as a lead compound for developing new therapeutic agents targeting various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. The presence of the pyridine and chromene moieties may contribute to these activities .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activities that could mitigate oxidative stress-related diseases .
Biological Studies
Research may focus on:
- In vitro Studies : Evaluating effects on cell viability and proliferation across different cancer cell lines.
- Molecular Docking Studies : Investigating binding affinities to specific biological targets such as enzymes or receptors implicated in cancer pathways .
Industrial Applications
The compound can also serve as a building block in the synthesis of more complex molecules and materials. Its unique structure allows it to potentially be used in:
- Polymer Development : Creating polymers with specific properties for coatings or other applications.
- Material Science : Investigating new materials that leverage the compound's chemical reactivity .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of similar compounds based on their ability to inhibit tumor growth in vitro. The findings indicated that this compound exhibited significant cytotoxic effects against various cancer cell lines .
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results demonstrated that these compounds effectively reduced oxidative stress markers in cellular models, indicating potential therapeutic benefits .
Mechanism of Action
The mechanism of action of methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Pyridine and Benzyl Modifications
- Analog from : Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5) shares the chromenopyrrolidone-benzoate backbone but differs in substituents. The target compound’s 6-methylpyridin-2-yl group contrasts with the pyridin-3-ylmethyl and 7-fluoro substituents in the analog. The pyridine substitution position (2-yl vs. 3-yl) may also influence electronic interactions in binding environments .
Core Heterocyclic Systems
- Tetrahydroimidazo[1,2-a]pyridines (Evidences 3–5): Compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) feature a fused imidazo-pyridine core instead of chromenopyrrolidone. Structural Contrast: The imidazo-pyridine system is more electron-rich due to the imidazole nitrogen, whereas the chromenopyrrolidone’s conjugated carbonyl groups create electron-deficient regions. This difference could affect reactivity in cycloaddition or nucleophilic substitution reactions . Physical Properties: These imidazo-pyridine derivatives exhibit higher melting points (215–245°C) compared to oxazolo-pyridine analogs (e.g., 136°C in ), suggesting stronger intermolecular forces or crystallinity in the former .
Functional Group Variations
- Oxazolo[4,5-b]pyridine Derivatives (): Compound 16 (Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate) incorporates an oxazolo-pyridine core and a piperidinyl-benzyl side chain. Key Differences: The piperidinyl group introduces basicity and conformational flexibility, which are absent in the target compound’s rigid chromenopyrrolidone system. The ester group in both compounds suggests shared hydrolytic stability concerns, but the target’s benzoate ester may confer greater steric hindrance against enzymatic degradation .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: The lower yields (51–61%) for imidazo-pyridines (Evidences 3–5) compared to oxazolo-pyridines (88% in ) suggest greater complexity in forming fused imidazole systems. The target compound’s synthesis may face similar challenges depending on the chromenopyrrolidone formation step .
- Spectroscopic Confirmation : IR and NMR data from analogs (e.g., C=O stretches at ~1707 cm⁻¹ in ) highlight the importance of carbonyl and aromatic proton signals for structural validation of the target compound .
- Pharmacokinetic Predictions : The 6-methylpyridin-2-yl group in the target compound may offer a balance of lipophilicity and metabolic stability compared to bulkier substituents (e.g., piperidinyl-benzyl in ) or polar groups (e.g., nitro in ) .
Biological Activity
Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H18N2O5
- Molecular Weight : 426.4 g/mol
The structure includes a benzoate ester group and a tetrahydrochromeno-pyrrol derivative, which may enhance its biological activity due to the presence of the 6-methylpyridine substituent that contributes to its solubility and reactivity .
Anticancer Potential
Preliminary studies indicate that this compound exhibits promising anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action may involve:
- Inhibition of cell cycle progression
- Induction of apoptosis through mitochondrial pathways
For instance, related chromeno-pyrrole derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Antioxidant Activity
The presence of pyridine and chromene moieties in this compound suggests potential antioxidant properties. These functionalities may help mitigate oxidative stress by scavenging free radicals and preventing cellular damage .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes. A common method involves:
- Formation of the chromeno-pyrrole core : This is typically done through the condensation of a suitable pyrrole derivative with a chromone derivative under acidic conditions.
- Functionalization : Chlorination and subsequent esterification with methyl benzoate using a catalyst like sulfuric acid.
This multi-step synthesis allows for the introduction of diverse functional groups that can enhance biological activity .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticancer Activity : Research has shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example: These findings suggest that modifications to the structure can lead to improved efficacy.
- Antioxidant Studies : Compounds with chromene structures have been evaluated for their ability to reduce oxidative stress markers in vitro. These studies highlighted significant reductions in reactive oxygen species (ROS) levels upon treatment with these compounds .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
